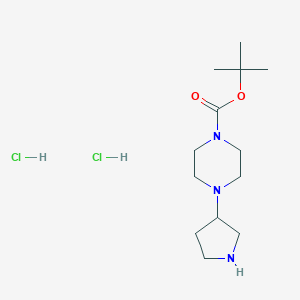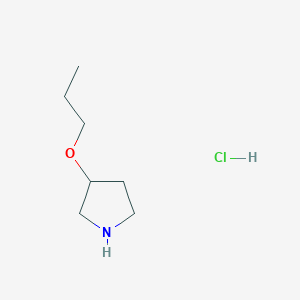
Cl-PEG4-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cl-PEG4-acid typically involves the functionalization of polyethylene glycol (PEG) derivatives. One common method is the nucleophilic substitution reaction where a PEG derivative is reacted with a chlorinated compound. For instance, the reaction of PEG with 2-chloroethanol in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions
Cl-PEG4-acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in the presence of a base such as sodium hydroxide.
Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.
Amidation: Amines and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Nucleophilic Substitution: New PEG derivatives with different functional groups.
Esterification: PEG esters.
Amidation: PEG amides.
科学的研究の応用
Cl-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. This compound serves as a linker that connects the ligand for the target protein with the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein .
In addition to its use in PROTACs, this compound is also used in:
Bioconjugation: Linking biomolecules for various applications in biotechnology and medicine.
Drug Delivery: Enhancing the solubility and bioavailability of drugs.
Surface Modification: Improving the biocompatibility of medical devices and implants
作用機序
Cl-PEG4-acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
Propargyl-PEG4-acid: Another PEG-based linker with a propargyl group instead of a chlorine atom.
Azido-PEG4-acid: A PEG-based linker with an azido group.
Uniqueness
Cl-PEG4-acid is unique due to its chlorine atom, which allows for specific nucleophilic substitution reactions that are not possible with other PEG-based linkers. This makes it a versatile tool in the synthesis of various derivatives and PROTACs .
特性
IUPAC Name |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWVBVYMGRKKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-](/img/structure/B8178772.png)


![Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate](/img/structure/B8178797.png)




![tert-butyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8178833.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid](/img/structure/B8178840.png)
![4-[4-(Trifluoromethyl)phenyl]-4-piperidinol HCl](/img/structure/B8178862.png)



